molecular formula C10H9N3O B3319511 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one CAS No. 1133065-96-9

3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one

Cat. No.: B3319511
CAS No.: 1133065-96-9
M. Wt: 187.2 g/mol
InChI Key: WCTGNQPVUFYZCW-UHFFFAOYSA-N
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Description

3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique fused ring structure, which includes both pyrazine and indazole moieties. The presence of these rings imparts unique chemical and biological properties, making it a valuable scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one typically involves a multi-step process. One common method is the Michael addition-cyclization cascade starting from vinyl selenones and (1H-indol-2yl)carboxamides. This reaction is catalyzed by potassium hydroxide and proceeds under mild conditions, making it both cost-effective and eco-friendly .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic route suggests that it can be adapted for large-scale production. The use of readily available substrates and mild reaction conditions further supports its potential for industrial application.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, its antifungal activity is attributed to the inhibition of fungal cell wall synthesis, while its antihistaminergic and anti-serotoninergic effects are due to its interaction with histamine and serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one is unique due to its specific ring fusion and the resulting electronic and steric effects. These properties contribute to its distinct reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

3,4-dihydro-2H-pyrazino[1,2-b]indazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10-9-7-3-1-2-4-8(7)12-13(9)6-5-11-10/h1-4H,5-6H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTGNQPVUFYZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C3C=CC=CC3=N2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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